Cyclic SSTR agonist octreotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

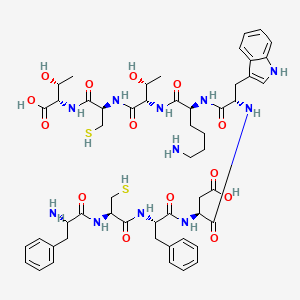

2D Structure

Properties

Molecular Formula |

C53H71N11O14S2 |

|---|---|

Molecular Weight |

1150.3 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1 |

InChI Key |

VGNVAOXTZLECIE-ZNSMSPRRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Octreotide's Somatostatin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and downstream signaling mechanisms of octreotide, a synthetic somatostatin analog, with the five human somatostatin receptor subtypes (SSTR1-5). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroendocrine tumor research.

Octreotide Binding Affinity for Somatostatin Receptors

Octreotide exhibits a distinct binding profile for the five somatostatin receptor subtypes. It binds with high affinity to SSTR2 and SSTR5, moderate to low affinity to SSTR3, and has no significant affinity for SSTR1 and SSTR4.[1][2][3] This selectivity is fundamental to its clinical efficacy, particularly in the treatment of neuroendocrine tumors that predominantly overexpress SSTR2.[1][4]

Quantitative Binding Affinity Data

The binding affinity of octreotide for human somatostatin receptors is typically quantified using competitive radioligand binding assays, which determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the binding affinities of octreotide and the endogenous ligand, somatostatin-14, for the five SSTR subtypes.

| Receptor Subtype | Octreotide IC50 (nM) | Somatostatin-14 IC50 (nM) | Octreotide Ki (nM) |

| SSTR1 | >1000[5] | 2.3[5] | - |

| SSTR2 | 0.6[5] | 0.2[5] | 0.9 ± 0.1 |

| SSTR3 | 34.5[5] | 1.4[5] | - |

| SSTR4 | >1000[5] | 1.8[5] | - |

| SSTR5 | 7[5] | 0.9[5] | - |

Experimental Protocols: Radioligand Binding Assay

The determination of octreotide's binding affinity for somatostatin receptors is predominantly achieved through competitive radioligand binding assays.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express one of the five human somatostatin receptor subtypes are commonly used.[6] The rat pancreatic tumor cell line AR42J, which endogenously expresses SSTR2, is also utilized.[7]

-

Culture Conditions: Cells are cultured in appropriate media and conditions until they reach confluency.

-

Membrane Isolation: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in a binding buffer.[5]

2. Radioligand and Test Compound Preparation:

-

Radioligand: A radiolabeled somatostatin analog, such as ¹²⁵I-labeled [Tyr¹¹]-somatostatin-14 or ¹²⁵I-[Tyr³]-octreotide, is used at a fixed concentration, typically below its dissociation constant (Kd) for the receptor.[8][9]

-

Test Compound: Unlabeled octreotide is serially diluted to create a range of concentrations.

3. Competitive Binding Assay:

-

Incubation: The cell membranes, radioligand, and varying concentrations of unlabeled octreotide are incubated together in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% w/v BSA, and protease inhibitors) to allow binding to reach equilibrium.[9]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[5]

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (octreotide).

-

The IC50 value, which is the concentration of octreotide that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[5]

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like octreotide, trigger a cascade of intracellular signaling events.[10] All five SSTR subtypes couple to inhibitory G-proteins (Gi/o).[11] SSTR2 and SSTR5 have also been shown to couple to Gq/11 proteins.[12][13]

SSTR2 Signaling Pathway

Activation of SSTR2 by octreotide initiates several downstream signaling cascades that ultimately lead to the inhibition of hormone secretion and cell proliferation.

Caption: SSTR2 signaling pathway activated by octreotide.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn suppresses the secretion of various hormones.[14][15]

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly modulate ion channel activity. They activate potassium (K+) channels, leading to hyperpolarization of the cell membrane, and inhibit voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and further inhibits hormone exocytosis.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation leads to the stimulation of PTPs, such as SHP-1 and SHP-2.[14] These phosphatases can dephosphorylate and inactivate various signaling proteins involved in cell growth.

-

PI3K/Akt and MAPK Pathways: SSTR2 signaling can also influence the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[14][16] The activation of SHP-1 can lead to the inhibition of the PI3K/Akt pathway, contributing to the anti-proliferative effects of octreotide.[14]

SSTR3 Signaling Pathway

Octreotide binds to SSTR3 with lower affinity. Activation of SSTR3 is also coupled to Gi proteins and can lead to the induction of apoptosis.

Caption: SSTR3 signaling pathway.

-

Apoptosis Induction: A key feature of SSTR3 signaling is its ability to induce programmed cell death, or apoptosis. This is thought to be a significant mechanism for the anti-tumor effects of somatostatin analogs that bind to this receptor.[14]

-

GSK3 Activation: SSTR3 activation can lead to the activation of Glycogen Synthase Kinase 3 (GSK3), which is involved in various cellular processes, including apoptosis.[17]

SSTR5 Signaling Pathway

Octreotide binds to SSTR5 with high affinity, and its activation also plays a role in inhibiting hormone secretion and cell proliferation.

Caption: SSTR5 signaling pathway.

-

Inhibition of ERK Activity: The anti-proliferative effect of SSTR5 activation has been linked to the inhibition of Extracellular signal-Regulated Kinase (ERK) activity, independent of cAMP inhibition.[18]

-

Hormone Secretion Inhibition: Similar to SSTR2, SSTR5 activation inhibits the secretion of hormones like growth hormone and insulin.[14]

Conclusion

Octreotide's therapeutic efficacy is a direct consequence of its specific binding affinity for somatostatin receptor subtypes, primarily SSTR2 and SSTR5, and the subsequent activation of intracellular signaling pathways that inhibit hormone secretion and cell proliferation. A thorough understanding of these molecular interactions is crucial for the development of novel somatostatin analogs with improved receptor subtype selectivity and enhanced therapeutic profiles for the treatment of neuroendocrine tumors and other related disorders. This guide provides a foundational understanding of these complex mechanisms to aid in ongoing and future research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterodimerization of β2 adrenergic receptor and somatostatin receptor 5: Implications in modulation of signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cusabio.com [cusabio.com]

- 16. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Octreotide Signaling Pathway in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Octreotide, a synthetic somatostatin analogue, is a cornerstone in the management of certain malignancies, particularly neuroendocrine tumors (NETs).[1][2] Its therapeutic efficacy stems from a complex interplay of signaling pathways initiated by its binding to somatostatin receptors (SSTRs) on cancer cells.[3][4] This document provides a comprehensive technical overview of the core molecular mechanisms underpinning octreotide's anti-cancer effects. It details the downstream signaling cascades, including the inhibition of proliferative pathways like PI3K/Akt and MAPK, the induction of apoptosis, and the suppression of angiogenesis. This guide consolidates quantitative data on its biological activity, outlines key experimental protocols for its study, and employs detailed visualizations to elucidate the intricate signaling networks.

Introduction: Octreotide in Oncology

Somatostatin is a natural peptide hormone that regulates a wide array of physiological processes, including hormone secretion and cell proliferation.[4][5] Octreotide is a more stable, long-acting synthetic version of somatostatin, developed to overcome the short half-life of the natural hormone.[1][6] While initially used for its anti-secretory effects to manage hormonal syndromes in patients with NETs, its role as a direct anti-proliferative agent is now well-established.[7][8] The anti-tumor actions of octreotide are multifaceted, involving both direct effects on cancer cells and indirect effects on the tumor microenvironment.[9][10] Understanding the signaling pathways it modulates is critical for optimizing its therapeutic use and developing novel combination strategies.

The Gateway: Somatostatin Receptors (SSTRs)

The biological effects of octreotide are exclusively mediated through a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors, subtypes 1 through 5 (SSTR1-SSTR5).[11][12]

-

Binding Profile: Octreotide exhibits a specific binding profile, showing high affinity for SSTR2 and moderate affinity for SSTR3 and SSTR5.[5][13][14]

-

Expression in Tumors: A significant majority of well-differentiated NETs (80-90%) express a high density of SSTRs, with SSTR2 being the most predominantly expressed subtype.[9][15][16] The expression levels and subtype profiles can vary significantly between different tumor types and even within the same patient.[15] The presence of these receptors forms the basis for both the therapeutic action of octreotide and its use in diagnostic imaging (e.g., Octreoscan).[2][8]

Core Signaling Pathways Modulated by Octreotide

Upon binding to its cognate SSTRs (primarily SSTR2), octreotide triggers a cascade of intracellular events that collectively inhibit cell growth and survival. These pathways are initiated by the receptor's coupling to inhibitory G-proteins (Gi/o).

Direct Anti-proliferative and Pro-Apoptotic Pathways

Octreotide exerts direct cytostatic (growth arrest) and cytotoxic (apoptosis) effects on cancer cells through the modulation of several key signaling hubs.[3][9]

A. Inhibition of Adenylyl Cyclase and MAPK Pathways

A primary mechanism involves the Gi-protein-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17] This reduction in cAMP inhibits the activity of Protein Kinase A (PKA), a key regulator of cell proliferation. Concurrently, SSTR activation leads to the recruitment and activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[15][17] These PTPs play a pivotal role in dephosphorylating and inactivating receptor tyrosine kinases and their downstream effectors.[18] This action directly counteracts growth factor-driven signaling, leading to the inhibition of the Ras-Raf-MEK-ERK (MAPK) pathway.[11][15] The suppression of the MAPK cascade results in decreased activity of transcription factors like c-Fos and AP-1, which are crucial for cell cycle progression.[11][19]

B. Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling network that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[20][21] Octreotide effectively suppresses this pathway, primarily through the action of SHP-1.[18][22] Upon activation by SSTRs, SHP-1 dephosphorylates the p85 regulatory subunit of PI3K, leading to its inactivation.[18] This prevents the generation of PIP3 and subsequently blocks the phosphorylation and activation of Akt (also known as Protein Kinase B) and its upstream kinase PDK1.[18][22] Downregulation of the PI3K/Akt pathway has two major consequences:

-

Induction of Apoptosis: Reduced Akt activity relieves the inhibition of pro-apoptotic proteins.

-

Cell Cycle Arrest: The inhibition of this pathway can lead to the upregulation of tumor suppressor genes, such as Zac1, which mediates cell cycle arrest.[18][22]

C. Induction of Apoptosis

Octreotide can directly trigger programmed cell death, or apoptosis, in cancer cells. This effect is mediated predominantly through SSTR2 and SSTR3.[9][13][17] The mechanisms include:

-

Caspase Activation: SSTR2 activation, in particular, leads to a phosphatase-dependent increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade.[23][24]

-

p53-dependent and -independent pathways: SSTR3 activation has been linked to apoptosis via the accumulation of the p53 tumor suppressor protein.[13] SSTR2 can also trigger apoptosis through p53-independent mechanisms.[13]

In human somatotroph tumor cells, octreotide-induced apoptosis via SSTR2 was shown to be dependent on phosphatases but independent of changes in the expression of common apoptosis-related genes like Bcl-2 or Bax.[23]

Indirect Anti-tumor Effects: Anti-Angiogenesis

In addition to its direct effects on tumor cells, octreotide inhibits the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[2][10][25]

-

Direct Inhibition of Endothelial Cells: Growing vascular endothelial cells upregulate SSTRs, particularly SSTR2 and SSTR3.[10][25] Octreotide can bind to these receptors and directly inhibit endothelial cell proliferation, invasion, and differentiation, key steps in angiogenesis.[10][26] This effect is partly mediated by interfering with the signaling pathways stimulated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10]

-

Inhibition of Pro-Angiogenic Factor Secretion: Octreotide can also indirectly inhibit angiogenesis by reducing the production and secretion of pro-angiogenic factors, such as VEGF and basic fibroblast growth factor (bFGF), from the tumor cells themselves.[27]

Quantitative Data on Octreotide's Biological Activity

The anti-proliferative and pro-apoptotic effects of octreotide have been quantified in numerous studies across various cancer cell lines. The data highlights the concentration-dependent nature of its activity and its variable efficacy depending on the cancer type and SSTR expression.

| Parameter | Cancer Type / Cell Line | Value / Observation | Reference(s) |

| In Vitro Proliferation Inhibition | Gastric Adenocarcinoma (SGC-7901) | Significant decrease in ³H-thymidine incorporation in a concentration-dependent manner. | [11] |

| Hepatocellular Carcinoma (HepG2) | Significant inhibition of proliferation at 10⁻⁸ mol/L. | [28] | |

| Hepatocellular Carcinoma (HepG2, SMMC-7721) | Significant inhibition at concentrations of 0.25 - 4.0 mg/L. | [29] | |

| In Vivo Tumor Growth Inhibition | Gastric Adenocarcinoma (Nude Mice Xenograft) | 62.3% reduction in tumor weight compared to control. | [11][19] |

| Neuroendocrine Tumor (AR42J Xenograft) | Dose-dependent reduction in Ki-67 staining (25% in control vs. 5% in 10 mg/kg group). | [30] | |

| Apoptosis Induction | Human Somatotroph Tumors | Dose-dependent increase in caspase-3 activity (160% vs. basal at 10 nM). | [23][24] |

| Hepatocellular Carcinoma (HepG2) | Significant increase in early (7.2%) and late (15.3%) apoptotic cells vs. control. | [28] | |

| Anti-Angiogenesis | Rectal Neuroendocrine Carcinoma (Xenograft) | Microvessel density decreased from 341.4/mm² (untreated) to 264.0/mm² (treated). | [27] |

| Rectal Neuroendocrine Carcinoma (Xenograft) | Necrotic area increased from 39.7% (untreated) to 62.7% (treated). | [27] |

Key Experimental Protocols

The characterization of octreotide's signaling pathways relies on a suite of established molecular and cellular biology techniques.

Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Plate cancer cells (e.g., SGC-7901) in 96-well plates and culture until they reach logarithmic growth phase.[11]

-

Treatment: Starve cells in serum-free medium, then treat with varying concentrations of octreotide for a specified period (e.g., 24-72 hours).[11]

-

Labeling: Add ³H-thymidine to each well and incubate for several hours to allow its incorporation into newly synthesized DNA.[11]

-

Harvesting & Scintillation Counting: Harvest the cells onto glass fiber filters, wash to remove unincorporated label, and dry the filters.[11]

-

Data Analysis: Measure the radioactivity on the filters using a liquid scintillation counter. A decrease in counts per minute (CPM) in treated cells compared to controls indicates inhibition of proliferation.[11]

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with octreotide for a defined period (e.g., 48 hours).[28][29]

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.[28]

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature.[28]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[28]

Western Blotting for Signaling Protein Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins in a sample.

-

Protein Extraction: Treat cells with octreotide for various time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-ERK).[11][18] Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensity to determine the relative changes in protein expression or phosphorylation levels.[11]

Conclusion and Future Directions

The octreotide signaling pathway in cancer cells is a complex network that culminates in potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects. Its efficacy is primarily driven by its interaction with SSTR2, leading to the simultaneous inhibition of the MAPK and PI3K/Akt pathways through the activation of protein tyrosine phosphatases. While its role in neuroendocrine tumors is well-defined, ongoing research continues to explore its potential in other malignancies that express somatostatin receptors. Future work will likely focus on identifying biomarkers to predict patient response, overcoming resistance mechanisms, and designing rational combination therapies that leverage octreotide's unique signaling profile to enhance the efficacy of other anti-cancer agents.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. mdpi.com [mdpi.com]

- 4. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. oncolink.org [oncolink.org]

- 8. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]

- 15. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 22. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. cancernetwork.com [cancernetwork.com]

- 26. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Octreotide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of octreotide and its analogs. Octreotide, a synthetic octapeptide analog of somatostatin, exhibits a longer half-life and greater potency, primarily through its high affinity for the somatostatin receptor subtype 2 (SSTR2).[1] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic and diagnostic agents with improved receptor selectivity and efficacy. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Principles of Octreotide Analog SAR

The biological activity of octreotide analogs is fundamentally dictated by their affinity and selectivity for the five known somatostatin receptor subtypes (SSTR1-5). The core pharmacophore of somatostatin, essential for receptor binding, is the amino acid sequence Phe-Trp-Lys-Thr.[2][3] Octreotide and its analogs mimic this sequence within a constrained cyclic structure, which enhances metabolic stability. Key structural modifications that influence activity include:

-

Amino Acid Substitutions: Replacing specific amino acids within the peptide sequence can dramatically alter receptor binding profiles. For instance, the substitution of Phe with Tyr at position 3 is a common modification for radiolabeling, and the choice of chelator and radiometal can further influence binding affinities.[4]

-

Cyclic Structure: The disulfide bridge between Cys2 and Cys7 is crucial for maintaining the bioactive conformation. Modifications to this bridge, such as replacement with a lanthionine bridge, have been explored to create analogs with altered receptor selectivities.

-

N- and C-terminal Modifications: Alterations at the termini of the peptide can impact both receptor affinity and pharmacokinetic properties. For example, the C-terminal threoninol in octreotide is a reduction of the native threonine carboxylic acid.

Quantitative Analysis of Receptor Binding Affinities

The binding affinity of octreotide analogs to SSTR subtypes is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) through competitive radioligand binding assays. The following tables summarize the binding affinities of key octreotide analogs.

Table 1: Binding Affinities (IC50, nM) of Octreotide and its Analogs to Human Somatostatin Receptors

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

| Somatostatin-14 | - | - | - | - | - |

| Octreotide | >1000 | 0.6 | 7 | >1000 | 5 |

| Lanreotide | >1000 | 1.1 | 16 | >1000 | 10 |

| Pasireotide | 1.5 | 0.3 | 0.8 | >1000 | 0.2 |

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.

Table 2: Binding Affinities (IC50, nM) of Radiolabeled Octreotide Analogs

| Compound | sst2 | sst3 | sst5 |

| Y-DOTA-[Tyr3]-octreotide | - | - | - |

| Ga-DOTA-[Tyr3]-octreotide | 2.5 | - | - |

| In-DTPA-[Tyr3]-octreotate | 1.3 | - | - |

| Y-DOTA-[Tyr3]-octreotate | 1.6 | - | - |

| Ga-DOTA-[Tyr3]-octreotate | 0.2 | - | - |

| Y-DOTA-lanreotide | - | low affinity | 16 |

Data extracted from a study by Reubi et al., highlighting the impact of chelator and metal on affinity.[4]

Key Experimental Protocols

The characterization of octreotide analogs relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for the most critical experiments are provided below.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[5]

Objective: To determine the IC50 and/or Ki of an octreotide analog for each SSTR subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human SSTR subtype.

-

Radiolabeled ligand (e.g., [125I]Tyr11-SRIF-14 or a specific radiolabeled analog).

-

Unlabeled octreotide analog (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.[6]

-

Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[6]

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[6]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an octreotide analog to activate SSTRs and inhibit the production of cyclic AMP (cAMP), a key second messenger.

Objective: To determine the functional potency (EC50) of an octreotide analog.

Materials:

-

Cells expressing the SSTR of interest and a cAMP-responsive reporter system (e.g., GloSensor).[7][8]

-

Forskolin (an adenylyl cyclase activator).

-

Octreotide analog (test compound).

-

Assay buffer or cell culture medium.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.[7]

-

Compound Addition: Add varying concentrations of the octreotide analog to the cells and incubate for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for a defined time (e.g., 30 minutes).[9]

-

Detection: Measure the luminescence, which is inversely proportional to the level of cAMP inhibition.[9]

-

Data Analysis: Plot the luminescence signal against the logarithm of the analog concentration to determine the EC50.

Cell Proliferation (MTS) Assay

This colorimetric assay assesses the anti-proliferative effects of octreotide analogs on tumor cell lines.

Objective: To measure the inhibitory effect of an octreotide analog on cell viability and proliferation.

Materials:

-

Tumor cell line (e.g., neuroendocrine tumor cells).

-

Cell culture medium and supplements.

-

Octreotide analog (test compound).

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of the octreotide analog and incubate for a prolonged period (e.g., 48-72 hours).

-

MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[10][11]

-

Measurement: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the analog concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the SAR of Octreotide Analogs

The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationship of octreotide analogs.

Caption: Logical relationship in octreotide analog SAR.

Caption: SSTR2 signaling pathway activated by octreotide analogs.

Caption: Experimental workflow for octreotide analog evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-Activity Relationships of Somatostatin Analogs in the Rabbit Ileum and the Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pharmacodynamics of Synthetic Somatostatin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pharmacodynamics of synthetic somatostatin analogs, focusing on their receptor binding profiles, downstream signaling cascades, and the experimental methodologies used for their characterization. The information presented is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction to Somatostatin and its Synthetic Analogs

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by inhibiting the secretion of numerous other hormones, including growth hormone (GH), insulin, glucagon, and gastrin.[1][2][3][4] It exerts its effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated somatostatin receptors 1 through 5 (SSTR1-SSTR5).[5][6] The clinical utility of native somatostatin is severely limited by its very short plasma half-life of only 1-3 minutes. This led to the development of synthetic somatostatin analogs (SSAs) with modified structures that confer greater stability and prolonged duration of action.

The most clinically significant synthetic somatostatin analogs include octreotide, lanreotide, and pasireotide. These agents form the cornerstone of medical therapy for conditions characterized by hormone hypersecretion, such as acromegaly and various neuroendocrine tumors (NETs).[7][8][9] Understanding the specific pharmacodynamic properties of each analog is crucial for optimizing therapeutic strategies.

Receptor Binding Affinity and Specificity

The physiological effects of synthetic somatostatin analogs are dictated by their binding affinities for the different SSTR subtypes.[10] Octreotide and lanreotide are considered first-generation SSAs and exhibit a strong preference for the SSTR2 subtype.[11] Pasireotide, a second-generation SSA, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[12][13][14][15] This multireceptor targeting can lead to different clinical efficacy and side-effect profiles.[15]

| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Octreotide | Low Affinity | ~0.9[16] | Low Affinity | >1000[17] | ~1.4[16] |

| Lanreotide | Reduced Affinity[8][18] | High Affinity[8][18] | Reduced Affinity[8][18] | Reduced Affinity[8][18] | High Affinity[8][18] |

| Pasireotide | High Affinity[12][13][15] | Comparable to Octreotide[12][13] | High Affinity[12][13][15] | Low Affinity | High Affinity[12][13][15] |

Note: Ki values can vary between studies depending on the experimental conditions and cell types used. The table presents a summary of reported affinities.

Key Signaling Pathways

The binding of a somatostatin analog to its cognate receptor initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the associated G-proteins (Gi/o). The key signaling mechanisms are detailed below.

Inhibition of Adenylyl Cyclase

Upon ligand binding, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[19][20] Decreased cAMP levels, in turn, reduce the activity of protein kinase A (PKA), which plays a role in hormone secretion and cell proliferation.[19]

Figure 1: SSTR-mediated inhibition of the adenylyl cyclase pathway.

Activation of Protein Tyrosine Phosphatases (PTPs)

Somatostatin receptors can also signal through the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2.[19] These phosphatases counteract the activity of growth factor receptor tyrosine kinases by dephosphorylating key signaling molecules, thereby inhibiting mitogenic pathways like the MAPK/ERK cascade.[19][21] This mechanism is a major contributor to the antiproliferative effects of SSAs.

Figure 2: SSTR-mediated activation of protein tyrosine phosphatases (PTPs).

Modulation of Ion Channel Activity

SSTR activation also leads to the modulation of ion channel activity, primarily through the G-protein βγ subunits.[20] This includes the activation of inwardly rectifying potassium (K+) channels, which leads to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[20][22] The resulting decrease in intracellular calcium concentration is another key mechanism for the inhibition of hormone and neurotransmitter release.

Figure 3: SSTR-mediated modulation of K+ and Ca2+ ion channels.

Detailed Experimental Protocols

The characterization of the pharmacodynamic properties of synthetic somatostatin analogs relies on a suite of in vitro assays. The following sections provide detailed methodologies for three key experiments.

Radioligand Binding Assay

Principle: This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[23] It involves a competition between a radiolabeled ligand (e.g., [125I-Tyr3]-Octreotide) and an unlabeled test compound (the synthetic analog) for binding to membranes prepared from cells expressing the target SSTR subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) to confluence.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at high speed to pellet the membranes. Wash the membrane pellet multiple times to remove cytosolic components.

-

Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled synthetic analog to the membrane preparation.

-

To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled native somatostatin.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[16][24]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioactivity.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 4: Workflow for a competitive radioligand binding assay.

cAMP Assay

Principle: This functional assay measures the ability of a somatostatin analog to inhibit adenylyl cyclase activity, a primary downstream effect of SSTR2 activation. Cells expressing the target SSTR are first stimulated with an agent that increases intracellular cAMP (e.g., forskolin), and then treated with the test analog. The reduction in cAMP levels is then quantified, typically using a competitive immunoassay format or a reporter gene assay.

Methodology:

-

Cell Seeding:

-

Seed SSTR-expressing cells into a 96- or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[25]

-

Add the synthetic somatostatin analog at various concentrations to the wells.

-

Add a stimulating agent (e.g., forskolin) to all wells (except the basal control) to activate adenylyl cyclase.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[25]

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in the lysate using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[26] These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the analog.

-

Calculate the EC50 value, which represents the concentration of the analog that produces 50% of its maximal inhibitory effect.

-

Figure 5: Workflow for a functional cAMP inhibition assay.

ERK Phosphorylation Assay

Principle: This assay measures the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which can be influenced by SSTR activation.[27] The assay quantifies the level of phosphorylated ERK (pERK) relative to the total amount of ERK protein in cells following treatment with a somatostatin analog. This is often performed using a cell-based ELISA format.

Methodology:

-

Cell Seeding and Treatment:

-

Fixation and Permeabilization:

-

Fix the cells in the wells using a solution like formaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular proteins.

-

-

Immunodetection:

-

Block non-specific antibody binding sites with a blocking buffer.

-

Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of ERK (pERK).

-

In parallel wells, or in the same wells after stripping, incubate with a primary antibody that recognizes total ERK.

-

Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Wash again to remove the unbound secondary antibody.

-

-

Signal Detection and Normalization:

-

Data Analysis:

-

Plot the normalized pERK signal against the log concentration of the analog to generate a dose-response curve.

-

Determine the EC50 or IC50 value, depending on whether the analog stimulates or inhibits ERK phosphorylation in the specific cell context.

-

Figure 6: Workflow for a cell-based ERK phosphorylation assay.

References

- 1. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects. | Gut [gut.bmj.com]

- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 15. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. pnas.org [pnas.org]

- 25. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Agonist-biased signaling at the sst2A receptor: the multi-somatostatin analogs KE108 and SOM230 activate and antagonize distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. assaygenie.com [assaygenie.com]

- 30. bioassaysys.com [bioassaysys.com]

Octreotide's In Vitro Impact on Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of octreotide on hormone secretion. Octreotide, a synthetic octapeptide analog of somatostatin, is a potent inhibitor of the secretion of numerous hormones. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying cellular mechanisms.

Core Mechanism of Action

Octreotide exerts its inhibitory effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. It shows a high affinity for SSTR2 and SSTR5.[1][2] The activation of these receptors triggers a cascade of intracellular events, primarily mediated by the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, octreotide modulates ion channel activity, leading to the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The cumulative effect of these actions is a reduction in intracellular calcium concentration, which is a critical step for the exocytosis of hormone-containing secretory granules.[1]

Signaling Pathway of Octreotide

Caption: Octreotide's signaling cascade leading to hormonal inhibition.

Quantitative Data on Hormone Secretion Inhibition

The inhibitory effects of octreotide on the secretion of various hormones have been quantified in numerous in vitro studies. The following tables summarize these findings.

Table 1: Pituitary Hormones

| Hormone | Cell Type | Octreotide Concentration | Incubation Time | % Inhibition (Mean ± SD/SEM or Range) | Reference |

| Growth Hormone (GH) | Primary cultures of human GH-secreting pituitary adenomas | 10 nM | 72 hours | 36.8% ± 16.2% | [3] |

| Growth Hormone (GH) | Primary cultures of human GH-secreting pituitary adenomas | 10 nM | 72 hours | 39.5% | [4] |

| Growth Hormone (GH) | Primary cultures of human GH/PRL-secreting tumors | 10 nM | 72 hours | 42.1% | [4] |

| Adrenocorticotropic Hormone (ACTH) | Primary cultures of human corticotropic adenoma cells | 1 nmol/L - 1 µmol/L | Not Specified | 8-86% (dose-dependent) | [5] |

| Gonadotropins (FSH/LH) and alpha-subunit | Primary cultures of human nonfunctioning pituitary adenomas | 10 nmol/L | Not Specified | Mild, significant in 3 of 5 cultures | [6] |

Table 2: Pancreatic Hormones

| Hormone | Cell Type/Tissue | Octreotide Concentration | Incubation Time | Observations | Reference |

| Insulin | Canine pancreatic tissue slices | 4 µg/70 ml and 16 µg/70 ml | Not Specified | No significant inhibition of basal or glucose-stimulated release | [7] |

| Insulin | Human subjects (in vivo study with in vitro implications) | 100 µg infusion | 150 minutes | Marked reduction in post-carbohydrate secretion | [8] |

| Glucagon | Human subjects (in vivo study with in vitro implications) | Not Specified | Not Specified | Octreotide reduces glucagon levels | [9][10] |

Table 3: Gastrointestinal Hormones

| Hormone | Cell Type | Octreotide Concentration | Incubation Time | Observations | Reference |

| Gastrin | Rat pancreatic cell line (AR42J) | 2 x 10⁻¹¹ to 2 x 10⁻⁷ mol/L | Not Specified | Inhibition of gastrin-stimulated growth | [11] |

| Vasoactive Intestinal Peptide (VIP) | Not Specified | Not Specified | Not Specified | Octreotide is an inhibitor of VIP release | [12] |

Experimental Protocols

The following sections detail generalized methodologies for key in vitro experiments investigating the effects of octreotide.

General Experimental Workflow for In Vitro Octreotide Treatment

Caption: A typical workflow for assessing octreotide's effects in vitro.

Primary Culture of Pituitary Adenoma Cells

This protocol is a composite based on methodologies described in studies on GH- and ACTH-secreting adenomas.[13][14]

-

Tissue Acquisition and Dissociation:

-

Pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery, following informed consent and institutional review board approval.

-

The tissue is mechanically minced into small fragments.

-

Enzymatic dissociation is performed using a solution containing enzymes such as dispase and collagenase in a suitable buffer (e.g., Hank's Balanced Salt Solution) with gentle agitation at 37°C.

-

The cell suspension is filtered through a nylon mesh to remove undigested tissue.

-

Cells are washed and resuspended in culture medium.

-

-

Cell Culture and Plating:

-

Cells are cultured in a complete medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cells are plated in multi-well plates (e.g., 48-well plates) at a density of approximately 2 x 10⁵ cells per well.[13]

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Octreotide Treatment and Sample Collection

-

Treatment:

-

After allowing the cells to adhere and stabilize (typically 24 hours), the culture medium is replaced. For studies on basal secretion, a serum-free or low-serum medium may be used.

-

Octreotide is added to the treatment wells at the desired concentrations (e.g., 10 nM).[4][13] Control wells receive the vehicle solution.

-

The cells are incubated for a specified period, typically ranging from 24 to 72 hours.[4][13]

-

-

Sample Collection:

-

At the end of the incubation period, the culture medium (supernatant) is collected from each well.

-

The supernatant is centrifuged to pellet any detached cells or debris.

-

The clarified supernatant is transferred to fresh tubes and stored at -20°C or -80°C until hormone analysis.

-

Hormone Quantification

The concentration of hormones in the collected culture supernatants is typically measured using immunoassays.

-

Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA):

-

These are the most common methods for quantifying hormone levels.[15][16][17]

-

Commercially available kits for specific hormones (e.g., GH, ACTH) are widely used.

-

The assays are performed according to the manufacturer's instructions.

-

A standard curve is generated using known concentrations of the hormone to allow for the accurate determination of hormone concentrations in the experimental samples.

-

Results are typically expressed as hormone concentration per well or normalized to the total protein content or cell number in each well. The final data is often presented as a percentage of the hormone secretion observed in the control (untreated) group.

-

Conclusion

The in vitro data consistently demonstrate that octreotide is a potent inhibitor of hormone secretion from various endocrine and neuroendocrine cell types, particularly those of pituitary origin. The primary mechanism of action is well-established and involves the activation of SSTR2 and SSTR5, leading to a decrease in intracellular cAMP and calcium levels, which are critical for hormone exocytosis. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of octreotide and other somatostatin analogs on hormone secretion in a controlled laboratory setting. This information is crucial for the continued development and optimization of therapies targeting hormone-secreting pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting the In Vitro Efficacy of Octreotide and Cabergoline in GH- and GH/PRL-Secreting Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octreotide exerts different effects in vivo and in vitro in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinically nonfunctioning pituitary adenoma and octreotide response to long term high dose treatment, and studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of octreotide on stimulated insulin release from pancreatic tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of insulin, glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) secretion by octreotide has no effect on post-heparin plasma lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium reverses octreotide inhibition of insulin and glucagon levels in patients with insulinoma and glucagonoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of Extrapancreatic Glucagon by Octreotide May Reduce the Fasting and Postprandial Glucose Levels in a Diabetic Patient after Total Pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of gastrin-stimulated growth of gastrointestinal tumour cells by octreotide and the gastrin/cholecystokinin receptor antagonists, proglumide and lorglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. mdpi.com [mdpi.com]

- 14. joe.bioscientifica.com [joe.bioscientifica.com]

- 15. endocrinology.org [endocrinology.org]

- 16. academic.oup.com [academic.oup.com]

- 17. endocrinology.org [endocrinology.org]

The Discovery and Synthesis of Octreotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the octreotide peptide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and chemical workflows.

Discovery and Development

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, was first synthesized in 1979 by the chemist Dr. Wilfried Bauer and his team at Sandoz (now part of Novartis). The development of octreotide was a significant milestone in medicinal chemistry, driven by the need for a more stable and potent therapeutic agent than the native somatostatin, which has a very short half-life of only 1-3 minutes in circulation.

The primary innovation in the design of octreotide was the strategic incorporation of D-amino acids (D-phenylalanine at the N-terminus and D-tryptophan) and an amino alcohol (threoninol) at the C-terminus. These modifications, along with the cyclic structure formed by a disulfide bridge between two cysteine residues, confer a high resistance to metabolic degradation. This results in a significantly prolonged elimination half-life of approximately 1.7 to 1.9 hours, making it a clinically effective therapeutic agent.[1] Octreotide was approved for medical use in the United States in 1988.

Mechanism of Action: A Potent Somatostatin Analog

Octreotide exerts its pharmacological effects by mimicking the natural hormone somatostatin. It functions as a potent inhibitor of various peptide hormones, including growth hormone (GH), glucagon, insulin, and vasoactive intestinal peptide (VIP).[1] This inhibitory action is mediated through its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of various cells, including neuroendocrine tumor cells.

Receptor Binding Affinity

There are five known subtypes of somatostatin receptors (SSTR1-5). Octreotide exhibits a distinct binding profile, showing a high affinity for SSTR2 and SSTR5, a moderate to low affinity for SSTR3, and little to no affinity for SSTR1 and SSTR4.[2][3][4] This selective binding to SSTR2 is particularly important for its therapeutic effects in many neuroendocrine tumors, which often overexpress this receptor subtype.[3]

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.6 - 2.5 |

| SSTR3 | 30 - 250 |

| SSTR4 | >1000 |

| SSTR5 | 6 - 15 |

Note: The IC50 values represent a range compiled from multiple studies and can vary depending on the specific assay conditions.

Intracellular Signaling Pathway

Upon binding to its target receptors, primarily SSTR2, octreotide triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. A key pathway affected by octreotide is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Activation of SSTR2 by octreotide leads to the inhibition of the PI3K/Akt pathway. This is a crucial signaling cascade that promotes cell survival, growth, and proliferation. By inhibiting this pathway, octreotide can exert its anti-proliferative effects on tumor cells.

Chemical Synthesis of Octreotide

The synthesis of octreotide is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient method for the stepwise assembly of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the amino acids.

General Workflow of Octreotide Synthesis

The synthesis of octreotide involves a series of well-defined steps, including the attachment of the first amino acid to a solid support, sequential coupling of the remaining amino acids, cleavage of the peptide from the resin, and finally, cyclization to form the disulfide bridge.

Detailed Experimental Protocol for Solid-Phase Synthesis

This protocol outlines a representative method for the solid-phase synthesis of octreotide using Fmoc chemistry.

Materials and Reagents:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin or Rink Amide resin.[5][6]

-

Fmoc-protected amino acids: Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(ol)-OH.

-

Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), or N,N'-Diisopropylcarbodiimide (DIC).

-

Activation base: N,N-Diisopropylethylamine (DIPEA).

-

Fmoc deprotection solution: 20% Piperidine in N,N-Dimethylformamide (DMF).[6]

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (e.g., 95:2.5:2.5:1 v/v/v/w).

-

Cyclization agent: Hydrogen peroxide (H₂O₂) or air oxidation.[6]

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Protocol:

-

Resin Swelling and Loading of the First Amino Acid:

-

Swell the 2-CTC resin in DMF for 30-60 minutes in a reaction vessel.

-

Dissolve Fmoc-Thr(ol)-OH and DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF.

-

Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin extensively with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with HBTU and HOBt (or DIC and HOBt) and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative ninhydrin test.

-

Wash the resin thoroughly with DMF.

-

-

Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the octreotide sequence: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, Boc, tBu).

-

Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., water/acetonitrile with a slightly basic pH).

-

Induce oxidation to form the disulfide bond by either stirring in the presence of air for 24-48 hours or by the controlled addition of a dilute solution of hydrogen peroxide.[6]

-

-

Purification:

-

Purify the crude cyclized octreotide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7]

-

Collect the fractions containing the pure octreotide.

-

-

Characterization and Lyophilization:

-

Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain octreotide as a white powder.

-

Conclusion

The discovery and synthesis of octreotide represent a significant advancement in peptide-based therapeutics. Its enhanced stability and potent, selective mechanism of action have made it an indispensable tool in the management of neuroendocrine tumors and other hormonal disorders. The well-established methods of solid-phase peptide synthesis have enabled the efficient and large-scale production of this important drug. A thorough understanding of its synthesis, mechanism of action, and receptor binding profile is crucial for the continued development of novel somatostatin analogs with improved therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]

- 7. CN109942678B - Refining method of octreotide - Google Patents [patents.google.com]

Beyond the Usual Suspects: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Octreotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy has long been attributed to its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, leading to the inhibition of hormone secretion and tumor growth. However, a growing body of evidence suggests that the pharmacological actions of octreotide extend beyond SSTRs, involving a complex interplay with a variety of other molecular targets. This technical guide provides a comprehensive overview of these non-canonical targets, detailing the experimental evidence, associated signaling pathways, and the methodologies employed for their investigation.

Ion Channels: Modulating Cellular Excitability and Secretion

L-type Voltage-Gated Calcium Channels (VGCCs)

Octreotide has been shown to directly inhibit L-type voltage-gated calcium channels, a mechanism that contributes to its antisecretory effects.

Quantitative Data:

| Target | Cell Type | Method | Octreotide Concentration | Effect | Reference |

| L-type VGCCs | Human neuroendocrine tumor cells | Whole-cell patch clamp | 100 nM | 35 ± 14% reduction in current amplitude | [1] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effect of octreotide on L-type VGCCs was investigated using the whole-cell patch-clamp technique.[1]

-

Cell Preparation: Isolated human neuroendocrine tumor cells were used.

-

Recording Configuration: The whole-cell configuration was established to allow for the measurement of ionic currents across the entire cell membrane.

-

Solutions:

-

Pipette Solution (Intracellular): While the exact composition was not detailed in the available literature, a typical internal solution for recording calcium currents would contain a cesium-based solution to block potassium channels, a calcium buffer (e.g., EGTA), and ATP and GTP to support cellular function.

-

Bath Solution (Extracellular): The external solution would typically contain a high concentration of barium or calcium as the charge carrier, with other ions to maintain physiological osmolarity and pH. Tetrodotoxin would be included to block sodium channels.

-

-

Voltage Protocol: Voltage-dependent calcium channels were activated by depolarizing voltage steps from a holding potential.

-

Data Analysis: The peak inward current amplitude was measured before and after the application of octreotide to quantify the inhibitory effect.

Signaling Pathway:

The direct inhibition of L-type VGCCs by octreotide leads to a reduction in calcium influx, which is a critical step in stimulus-secretion coupling in neuroendocrine cells.

Caption: Octreotide-mediated inhibition of L-type VGCCs.

Intestinal Ion Transport

Octreotide directly modulates intestinal ion transport, contributing to its anti-diarrheal effects.

Quantitative Data:

| Parameter | Tissue | Method | Octreotide Concentration | Effect | Reference |

| Net Fluid Absorption | Human Jejunum and Ileum | In vivo perfusion | Not specified | Increased by ~40 mL/h per 30 cm | [2] |

| Water Secretion | Human Jejunum | In vivo perfusion | Not specified | Inhibited by 28 mL/h (basal) and 51 mL/h (stimulated) per 30 cm | [2] |

| Stomal Output | Short Bowel Syndrome Patients | Clinical Study | 50 µg b.d. (IV) | Significant reduction (0.5-5.0 kg/day ) | [3] |

| Sodium and Potassium Output | Short Bowel Syndrome Patients | Clinical Study | 50 µg b.d. (IV) | Significant reduction | [3] |

Experimental Protocol: In Vivo Intestinal Perfusion

The impact of octreotide on intestinal fluid and electrolyte transport was assessed using an in vivo perfusion technique in human subjects.[2]

-

Procedure: A multi-lumen tube was positioned in the jejunum or ileum of healthy volunteers.

-

Perfusion Solution: A balanced electrolyte solution was perfused through a defined segment of the intestine.

-

Sample Collection: Samples of the perfusate were collected from a distal port to measure changes in volume and electrolyte concentration.

-

Measurements: Net fluid, sodium, and chloride fluxes were calculated based on the differences between the infused and collected solutions. The effect of octreotide was determined by comparing fluxes before and during its intravenous administration.

Experimental Workflow:

Caption: Workflow for in vivo intestinal perfusion study.

Angiogenesis: A Key Regulator of Tumor Growth

Octreotide exhibits anti-angiogenic properties, a crucial mechanism for its anti-tumor effects, independent of direct SSTR-mediated effects on tumor cells.

Quantitative Data:

| Parameter | Model | Method | Octreotide Treatment | Effect | Reference |

| Microvessel Density | Human hepatocellular carcinoma xenografts in nude mice | Immunohistochemistry (CD34 staining) | 50 µg/kg twice daily for 3 weeks | 21.7±4.27 vs. 31.8±3.87 (control), P<0.01 | [4][5] |

| Microvessel Density | Human rectal neuroendocrine carcinoma xenografts in nude mice | Immunohistochemistry | Not specified | 264.0 ± 48.2/mm² vs. 341.4 ± 56.6/mm² (control), p < 0.05 | [6] |

Experimental Protocol: Mouse Corneal Micropocket Assay

The anti-angiogenic potential of octreotide was evaluated using the mouse corneal micropocket assay.[5][7][8][9][10][11]

-

Animal Model: Nude mice were used.

-

Procedure: A small pocket was surgically created in the avascular cornea of the mouse eye.

-

Implantation: A pellet containing an angiogenic stimulus (e.g., tumor tissue from human hepatocellular carcinoma) was implanted into the corneal pocket.

-

Treatment: Mice received systemic administration of octreotide or a vehicle control.

-

Observation: The growth of new blood vessels from the limbal vasculature towards the implant was observed and quantified over time using a stereomicroscope.

-

Quantification: The area of neovascularization was measured.

Experimental Workflow:

Caption: Workflow for the mouse corneal micropocket assay.

Signaling Pathway:

Octreotide's anti-angiogenic effects are, at least in part, mediated by the downregulation of Vascular Endothelial Growth Factor (VEGF).

Caption: Octreotide's inhibitory effect on VEGF-mediated angiogenesis.

Intracellular Signaling Cascades

Octreotide has been shown to modulate key intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.

PI3K/Akt Pathway

Experimental Protocol: Western Blot Analysis

The effect of octreotide on the PI3K/Akt pathway was investigated in pituitary tumor cells using Western blotting.[12][13][14][15][16]

-

Cell Culture and Treatment: Pituitary tumor cells (e.g., GH3) were cultured and treated with octreotide at various concentrations and for different durations.

-

Cell Lysis: Cells were lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates was determined.

-